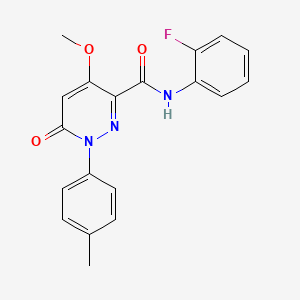
(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone is a useful research compound. Its molecular formula is C22H21FN2O3 and its molecular weight is 380.419. The purity is usually 95%.
BenchChem offers high-quality (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Benzylisoquinoline Alkaloid Discovery
A study on the leaves of Beilschmiedia brevipes has led to the discovery of new benzylisoquinoline alkaloids, including a compound closely related to the query compound. These alkaloids have been characterized using comprehensive spectroscopic methods, revealing their complex structures and potential biological activities (Pudjiastuti et al., 2010).
Enzymatic Activity and Redox Cofactor
Research into the active site configuration of methanol dehydrogenase from Methylophilus W3A1 has shed light on the intricate details of redox cofactors such as pyrroloquinoline quinone (PQQ). This study provides insight into how similar structures might interact with substrates and cofactors within enzymatic processes, offering potential applications in biocatalysis and sensor development (Xia et al., 1999).
Photocatalytic Applications
A study on the photochemical substitution of 6-membered ring monoazaaromatic compounds by methanol has revealed that compounds similar to the query molecule can undergo significant transformations under specific conditions, suggesting potential applications in the development of photochemical processes and materials science (Castellano et al., 1975).
Therapeutic Agents Synthesis
The synthesis of N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivatives, including compounds structurally related to the query molecule, has been explored for their potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties. This highlights the compound's potential application in drug discovery and pharmaceutical research (Bonilla-Castañeda et al., 2022).
Antimalarial Activity
Synthesis and evaluation of substituted 2-aryl-4-quinoline amino alcohols for their antimalarial activity have been conducted. This research underscores the potential use of structurally similar compounds in developing new therapeutic agents against malaria (Lutz et al., 1976).
properties
IUPAC Name |
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-[4-(4-fluorophenyl)-1H-pyrrol-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O3/c1-27-20-10-15-7-8-25(13-17(15)11-21(20)28-2)22(26)19-9-16(12-24-19)14-3-5-18(23)6-4-14/h3-6,9-12,24H,7-8,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKLCUOUTUYGBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)C3=CC(=CN3)C4=CC=C(C=C4)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

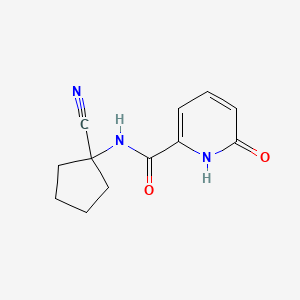
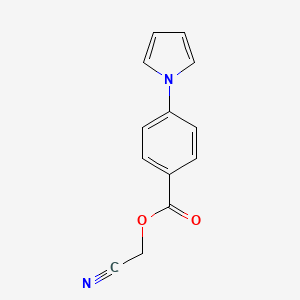
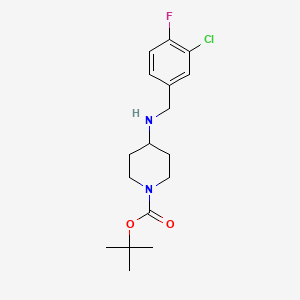
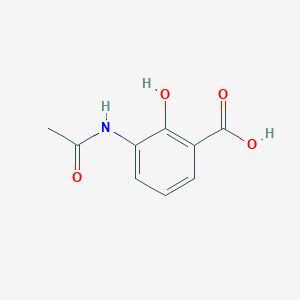
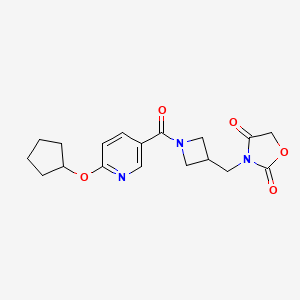
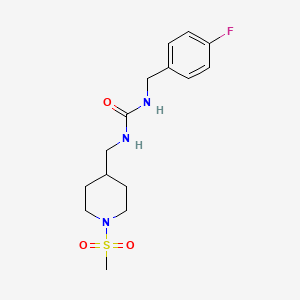
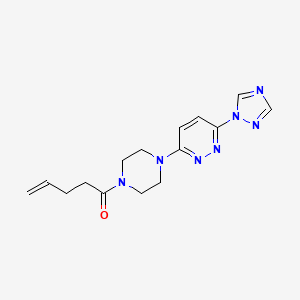
![ethyl 4-((7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)amino)-4-oxobutanoate](/img/structure/B2717893.png)
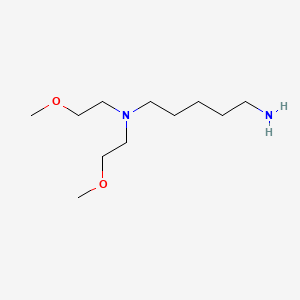
![(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-1-[4-(2-fluorophenyl)piperazino]-2-propen-1-one](/img/structure/B2717895.png)
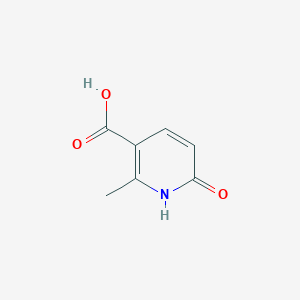
![methyl 4-benzyl-6-(4-chlorophenyl)-1,3-dioxohexahydro-1H-furo[3,4-c]pyrrole-4-carboxylate](/img/structure/B2717897.png)
